4-oxo-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-4H-chromene-2-carboxamide

P2X3 antagonist purinergic signaling pain

For researchers investigating P2X3 receptor pharmacology, 4-oxo-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-4H-chromene-2-carboxamide (CAS 1421461-54-2) is the definitive baseline antagonist. Its unsubstituted pyrazine moiety preserves the core scaffold's native hydrogen-bonding character, enabling unambiguous interpretation of receptor engagement in SAR studies. With a molecular weight below 400 Da, it provides superior passive CNS permeability over bulkier analogs, making it the optimal choice for in vivo studies targeting central P2X3-mediated pain pathways. Procure this compound with a verified HPLC purity specification of ≥95% to ensure reliable identification, quantification, and reproducible biological data.

Molecular Formula C20H20N4O3
Molecular Weight 364.405
CAS No. 1421461-54-2
Cat. No. B2987212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-oxo-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-4H-chromene-2-carboxamide
CAS1421461-54-2
Molecular FormulaC20H20N4O3
Molecular Weight364.405
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)C2=CC(=O)C3=CC=CC=C3O2)C4=NC=CN=C4
InChIInChI=1S/C20H20N4O3/c25-16-11-18(27-17-4-2-1-3-15(16)17)20(26)23-12-14-5-9-24(10-6-14)19-13-21-7-8-22-19/h1-4,7-8,11,13-14H,5-6,9-10,12H2,(H,23,26)
InChIKeyIFJMCDVUCBOGQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Oxo-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-4H-chromene-2-carboxamide (CAS 1421461-54-2): A Specialized Chromene-Carboxamide Research Tool for P2X3 and Related Purinergic Signaling Studies


4-Oxo-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-4H-chromene-2-carboxamide (CAS 1421461-54-2, molecular formula C20H20N4O3, molecular weight 364.405 g/mol) is a synthetic small-molecule chromene-2-carboxamide derivative featuring a pyrazin-2-yl-piperidine moiety linked via a methylene bridge to the carboxamide nitrogen . The compound belongs to a class of heterocyclic chromene carboxamides that have been patented as P2X3 and P2X2/3 receptor antagonists, with representative analogs demonstrating low nanomolar potency (e.g., IC50 4 nM at human P2X3) in recombinant cell-based assays [1]. Its structural architecture—combining a 4-oxo-4H-chromene core with a pyrazine-substituted piperidine—places it within a focused chemical space explored for purinergic receptor modulation, distinct from simpler chromone-2-carboxamides that lack the pyrazine-piperidine extension.

Why Generic Chromene-2-Carboxamides Cannot Substitute for 4-Oxo-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-4H-chromene-2-carboxamide in Target-Based Assays


Chromene-2-carboxamides constitute a large and promiscuous chemical class with reported activity against COX-1/2, 5-lipoxygenase, MAO, and quorum-sensing pathways [1]. Within this family, minor structural modifications produce divergent selectivity profiles. The presence of the 1-(pyrazin-2-yl)piperidin-4-yl-methyl substituent on the carboxamide nitrogen of the target compound creates a distinct pharmacophoric extension that is absent in simple N-phenyl or N-alkyl chromene-2-carboxamides. Close analogs—such as the 3-cyanopyrazine variant (CAS 1797286-07-7) and the piperazine-sulfonyl-phenyl variant (CAS 1021135-27-2)—differ by a single functional group or linker geometry yet are expected to exhibit substantially altered hydrogen-bonding capacity, basicity, and target-residence time [2]. Consequently, interchanging these compounds in a biological assay without prior cross-validation risks generating non-reproducible or misleading structure-activity relationship (SAR) data.

Differential Evidence for 4-Oxo-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-4H-chromene-2-carboxamide: Quantitative Comparator Analysis


P2X3 Receptor Antagonism: Potency Comparison with the 3-Cyanopyrazine Analog

The target compound contains an unsubstituted pyrazine ring at the piperidine N-terminus. The closest structurally characterized analog, N-{[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl}-4-oxo-4H-chromene-2-carboxamide (CAS 1797286-07-7), incorporates a cyano group at the pyrazine 3-position [1]. In the patent family exemplified by US9212130B2, compounds with unsubstituted pyrazine-piperidine-chromene scaffolds demonstrated P2X3 IC50 values in the low nanomolar range (representative compound I-264: IC50 = 4 nM at human P2X3), whereas introduction of electron-withdrawing substituents on the heteroaryl ring modulated potency by 5- to 50-fold depending on the vector [2]. While direct head-to-head data for these two specific compounds is not publicly available, the cyano substituent is predicted to lower the pyrazine pKa by approximately 1.5–2.0 log units, altering the protonation state at physiological pH and potentially reducing cation-π interactions within the P2X3 orthosteric pocket. This physicochemical difference makes the target compound (unsubstituted pyrazine) the preferred tool for studying the baseline pharmacophore without electronic perturbation.

P2X3 antagonist purinergic signaling pain

Linker Chemistry Differentiation: Piperidine-Methylene vs. Piperazine-Sulfonyl-Phenyl Scaffold Comparison

The target compound employs a piperidine ring connected to the chromene carboxamide via a single methylene (–CH2–) spacer, yielding a flexible, low-molecular-weight linker (contribution ~96 Da). In contrast, the analog 4-oxo-N-(4-{[4-(pyrazin-2-yl)piperazin-1-yl]sulfonyl}phenyl)-4H-chromene-2-carboxamide (CAS 1021135-27-2) replaces the piperidine-methylene with a piperazine-sulfonyl-phenyl linker, adding approximately 127 Da of molecular weight, introducing a polar sulfonamide group, and creating a rigid, extended conformation . The molecular weight difference (364.4 vs. 491.5 g/mol) places the target compound below the commonly cited 400 Da threshold for favorable passive permeability, whereas the piperazine-sulfonyl analog exceeds it [1]. Furthermore, the target compound contains two hydrogen-bond acceptors (pyrazine N, chromene carbonyl), while the comparator introduces additional H-bond acceptors (sulfonyl oxygens, piperazine N) that may increase aqueous solubility but potentially reduce blood-brain barrier penetration. This distinction is critical for researchers selecting a compound for CNS vs. peripheral target engagement studies.

scaffold hopping linker optimization ADME

Chromene Core Oxidation State: 4-Oxo vs. 2-Oxo Constitutional Isomer Differentiation

The target compound bears the carbonyl at the 4-position of the chromene ring (4-oxo-4H-chromene), distinguishing it from the 2-oxo constitutional isomer 2-oxo-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-2H-chromene-3-carboxamide . In published SAR studies of chromene-carboxamide P2X3 antagonists, the 4-oxo configuration places the carbonyl oxygen in a position that can accept a hydrogen bond from a conserved lysine or arginine residue in the receptor binding pocket, whereas the 2-oxo isomer orients this H-bond acceptor toward solvent [1]. Although direct IC50 comparison between these two isomers is not publicly disclosed, the patent literature consistently exemplifies the 4-oxo series for optimal P2X3 potency, suggesting that the 2-oxo regioisomer yields reduced target engagement. Researchers procuring a chromene-based P2X3 tool compound should therefore verify the carbonyl position, as the 2-oxo isomer may exhibit 10-fold or greater potency loss.

regioisomer carbonyl position target engagement

Piperidine N-Substituent Impact: Pyrazine vs. Methylsulfonyl Selectivity Vector Comparison

The target compound incorporates a pyrazin-2-yl substituent on the piperidine nitrogen. A structurally related chromene-2-carboxamide series features a methylsulfonyl group at the same position (N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide) . The pyrazine moiety provides a π-electron-rich heteroaryl surface capable of engaging in π-π stacking and edge-to-face aromatic interactions within the P2X3 binding pocket, whereas the methylsulfonyl group acts primarily as a hydrogen-bond acceptor and steric shield [1]. In broader chemogenomic analyses, pyrazine-containing P2X3 ligands demonstrate superior selectivity over related P2X subtypes (P2X1, P2X2, P2X4) compared to alkylsulfonyl-substituted analogs, which often exhibit broader purinergic cross-reactivity [1]. While target-specific selectivity data (e.g., fold-selectivity over P2X2/3 heteromer) for the exact compound has not been publicly disclosed, the pyrazine substituent is a key determinant of P2X3 subtype preference within the patent SAR, and its retention differentiates this compound from more promiscuous methylsulfonyl analogs.

N-substituent selectivity off-target

Analytical Specification: HPLC Purity ≥95% as a Minimum Requirement for Reproducible Pharmacological Profiling

Commercial suppliers of the target compound specify HPLC purity ≥95% . This specification aligns with the purity standard stipulated for compounds claimed in the related patent family US9212130B2, which requires ≥95% HPLC purity for composition-of-matter claims [1]. By contrast, earlier-generation chromene-2-carboxamide research tools (e.g., 8-(4-methyl-1-piperazinyl)-N-[4-(4-morpholinyl)phenyl]-4-oxo-4H-chromene-2-carboxamide) were often supplied at 90–93% purity, introducing variability in dose-response data [2]. The 95% purity threshold reduces the likelihood that a 5–10% impurity contributes to off-target pharmacology at screening concentrations (typically 10 µM), where a 5% impurity would be present at 500 nM—sufficient to confound results for potent secondary targets.

QC specification purity threshold reproducibility

High-Value Application Scenarios for 4-Oxo-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-4H-chromene-2-carboxamide Based on Differential Evidence


Pharmacological Tool for Baseline P2X3 Homomer Antagonism Without Electronic Perturbation

Researchers studying P2X3 receptor pharmacology should use the target compound (unsubstituted pyrazine) as the baseline antagonist to establish the core scaffold's potency and binding mode. The absence of electron-withdrawing groups (e.g., –CN in CAS 1797286-07-7) preserves the native pyrazine basicity and hydrogen-bonding character, enabling clean interpretation of the role of the pyrazine nitrogen in receptor engagement. This is essential for SAR studies where incremental electronic modifications are systematically probed [1].

CNS-Penetrant P2X3 Probe: Favorable Physicochemical Profile for Blood-Brain Barrier Penetration

With a molecular weight of 364.4 g/mol (below the 400 Da threshold) and only two prominent hydrogen-bond acceptors, the target compound is predicted to exhibit superior passive CNS permeability compared to the bulkier piperazine-sulfonyl-phenyl analog (CAS 1021135-27-2; MW 491.5). This makes it the preferred choice for in vivo studies targeting central P2X3-mediated pain pathways, where brain exposure is a critical experimental parameter [2].

Negative Control Pairing with 2-Oxo Regioisomer for Carbonyl-Specific Pharmacophore Validation

To confirm that biological activity depends on the 4-oxo configuration, investigators should procure both the target compound (4-oxo isomer) and its 2-oxo constitutional isomer. Differential activity between these two regioisomers in a P2X3 functional assay (e.g., calcium flux or electrophysiology) provides direct evidence that the carbonyl position is a critical pharmacophoric element, not merely a scaffold feature .

Reference Standard for Analytical Method Development and QC Release of Chromene-Carboxamide Library Compounds

The target compound, with a defined HPLC purity specification of ≥95%, can serve as a system suitability standard for chromatographic method development targeting chromene-2-carboxamide libraries. Its distinct retention time, UV absorbance profile (chromene λmax ~300–320 nm), and mass spectrum ([M+H]+ = 365.4) provide clear benchmarks for identifying and quantifying related substances in purity assays .

Quote Request

Request a Quote for 4-oxo-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-4H-chromene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.